molecular formula C6Cl5NO B079661 Pentachloronitrosobenzene CAS No. 13665-49-1

Pentachloronitrosobenzene

Cat. No. B079661
CAS RN: 13665-49-1
M. Wt: 279.3 g/mol
InChI Key: XDONTVVGRICUEF-UHFFFAOYSA-N
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Description

Pentachloronitrosobenzene (PCNB) is a synthetic organic compound that is widely used as a fungicide and herbicide. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. PCNB is a potent pesticide that is used to control a wide range of plant diseases and pests, including fungi, bacteria, and insects.

Mechanism Of Action

The mechanism of action of Pentachloronitrosobenzene is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in fungal and plant cell wall synthesis. Pentachloronitrosobenzene also disrupts the cell membrane structure and function, leading to cell death. The exact molecular targets of Pentachloronitrosobenzene are still under investigation.

Biochemical And Physiological Effects

Pentachloronitrosobenzene has been shown to have a wide range of biochemical and physiological effects on plants and fungi. It inhibits the growth and development of fungal and plant cells by disrupting cell wall synthesis and membrane function. Pentachloronitrosobenzene also affects the metabolism of plants and fungi by altering the activity of key enzymes involved in energy production and biosynthesis.

Advantages And Limitations For Lab Experiments

Pentachloronitrosobenzene is a potent pesticide that is widely used in agricultural and horticultural settings. Its high toxicity and broad-spectrum activity make it an ideal model compound for studying the effects of pesticides on biological systems. However, the use of Pentachloronitrosobenzene in laboratory experiments is limited by its high toxicity and potential environmental impact. Careful handling and disposal procedures are required to minimize the risk of exposure and contamination.

Future Directions

Future research on Pentachloronitrosobenzene should focus on the development of safer and more effective pesticides that can be used to control plant diseases and pests. New methods for synthesizing Pentachloronitrosobenzene and other nitroso compounds should be developed to improve yield and purity. The molecular targets of Pentachloronitrosobenzene and its effects on biological systems should be further investigated to better understand its mechanism of action. Finally, the environmental impact of Pentachloronitrosobenzene and other pesticides should be carefully evaluated to ensure their safe and sustainable use in agriculture and horticulture.

Synthesis Methods

Pentachloronitrosobenzene is synthesized by the reaction of p-chloronitrobenzene with sodium nitrite and hydrochloric acid. The reaction produces a mixture of nitroso and nitro compounds, which are then separated by fractional distillation. The nitroso compound is then treated with chlorine to produce Pentachloronitrosobenzene. The synthesis of Pentachloronitrosobenzene is a complex process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.

Scientific Research Applications

Pentachloronitrosobenzene has been extensively studied for its fungicidal and herbicidal properties. It is used to control a wide range of plant diseases and pests, including Fusarium wilt, Verticillium wilt, and Rhizoctonia solani. Pentachloronitrosobenzene is also used as a soil fumigant to control soil-borne pathogens and pests. In addition, Pentachloronitrosobenzene has been used as a model compound in the study of nitrosation reactions and their effects on biological systems.

properties

CAS RN

13665-49-1

Product Name

Pentachloronitrosobenzene

Molecular Formula

C6Cl5NO

Molecular Weight

279.3 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-nitrosobenzene

InChI

InChI=1S/C6Cl5NO/c7-1-2(8)4(10)6(12-13)5(11)3(1)9

InChI Key

XDONTVVGRICUEF-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O

Other CAS RN

13665-49-1

synonyms

pentachloronitrosobenzene

Origin of Product

United States

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